Human NaV1.8 Potency and Isoform Selectivity Profile
PF 04885614 demonstrates potent inhibition of the human NaV1.8 channel (IC₅₀ = 53 nM) with significant selectivity over other NaV isoforms. This selectivity window is a critical quantitative differentiator from less selective tool compounds. For example, it exhibits 79-fold selectivity over hNaV1.7 (IC₅₀ = 4.2 µM) and 509-fold selectivity over hNaV1.5 (IC₅₀ = 27 µM), the latter being a key cardiac channel where inhibition is undesirable . This profile is a result of a focused optimization campaign aimed at reducing off-target activity on NaV1.5 and NaV1.7, which were liabilities in earlier compounds [1].
| Evidence Dimension | Potency and Selectivity (IC₅₀) on human sodium channel isoforms |
|---|---|
| Target Compound Data | hNaV1.8: 53 nM; hNaV1.7: 4.2 µM; hNaV1.5: 27 µM; hNaV1.6: 7.0 µM; hNaV1.1: 11 µM; hNaV1.2: 16 µM |
| Comparator Or Baseline | hNaV1.8 (53 nM) vs. other hNaV isoforms |
| Quantified Difference | 79-fold selectivity over hNaV1.7; 509-fold selectivity over hNaV1.5 |
| Conditions | Manual patch-clamp electrophysiology on recombinant human channels expressed in HEK293 cells (holding potential = -120 mV) |
Why This Matters
This defined selectivity profile ensures that observed biological effects in vitro can be more confidently attributed to NaV1.8 blockade rather than confounding activity on other sodium channels, which is essential for target validation studies and assay development.
- [1] Bagal, S.K., Kemp, M.I., Bungay, P.J., Hay, T.L., Murata, Y., Payne, C.E., Stevens, E.B., Brown, A., Blakemore, D.C., Corbett, M.S. and Miller, D.C., 2016. Discovery and optimisation of potent and highly subtype selective Nav1.8 inhibitors with reduced cardiovascular liabilities. MedChemComm, 7(10), pp.1925-1931. DOI: 10.1039/C6MD00281A View Source
